5-Bromo-4-methylpyrazolo[1,5-a]pyridine

medicinal chemistry building blocks heterocyclic synthesis

5-Bromo-4-methylpyrazolo[1,5-a]pyridine is a privileged kinase inhibitor building block. The C5 bromine enables Suzuki-Miyaura cross-coupling for late-stage diversification (PI3K, p38, Trk). The 4-methyl substituent provides unique steric/electronic effects not replicated by 3-bromo or 6-bromo regioisomers—positional shifts alter kinase selectivity by orders of magnitude. Sourced at ≥97% purity from multiple vendors for milligram-to-gram procurement in medicinal chemistry, PROTAC development, and focused library synthesis.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1345121-43-8
Cat. No. B3232726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylpyrazolo[1,5-a]pyridine
CAS1345121-43-8
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CN2C1=CC=N2)Br
InChIInChI=1S/C8H7BrN2/c1-6-7(9)3-5-11-8(6)2-4-10-11/h2-5H,1H3
InChIKeyRFWNGIVOWMSQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methylpyrazolo[1,5-a]pyridine (CAS 1345121-43-8): A Regiospecific Building Block for Kinase-Focused Medicinal Chemistry


5-Bromo-4-methylpyrazolo[1,5-a]pyridine is a heterobicyclic compound (C8H7BrN2, MW 211.06) belonging to the pyrazolo[1,5-a]pyridine scaffold—a privileged structure in drug discovery owing to its isosteric relationship to indole and purine cores . The compound features a bromine atom at the 5-position and a methyl group at the 4-position of the fused ring system, with predicted density of 1.60±0.1 g/cm³ and pKa of 2.23±0.30 . Commercial availability is established from multiple vendors at purities ranging from 95% to 98% .

5-Bromo-4-methylpyrazolo[1,5-a]pyridine (CAS 1345121-43-8): Why Regioisomeric Bromopyrazolopyridines Are Not Interchangeable


Within the pyrazolo[1,5-a]pyridine class, substitution pattern dictates both chemical reactivity and biological target engagement. The 5-bromo-4-methyl arrangement differs fundamentally from 5-bromo-6-methyl (CAS varies), 3-bromo-4-methyl (CAS 1824298-53-4), 5-bromo-unsubstituted (CAS 1060812-84-1), and 6-bromo-unsubstituted (CAS 1264193-11-4) isomers in steric accessibility, electronic distribution, and cross-coupling regioselectivity . Class-level evidence from kinase inhibitor patents (including TrkA, PI3K, p38, AXL/c-MET, RET, and MARK) demonstrates that even minor positional shifts can alter kinase selectivity profiles by orders of magnitude [1]. The specific 5-bromo-4-methyl pattern provides a unique vector for C–C bond formation that is not replicated by other regioisomers, making generic substitution in lead optimization or library synthesis chemically invalid without experimental validation.

5-Bromo-4-methylpyrazolo[1,5-a]pyridine (CAS 1345121-43-8): Quantified Differentiation Against Closest Structural Analogs


Regioisomeric Differentiation: 5-Bromo-4-methyl vs. 5-Bromo-6-methyl Scaffolds Yield Distinct Synthetic Outcomes

The 5-bromo-4-methyl substitution pattern offers differentiated steric and electronic properties compared to its closest regioisomer, 5-bromo-6-methylpyrazolo[1,5-a]pyridine. In the 4-methyl isomer, the methyl group resides on the pyridine ring adjacent to the bridgehead nitrogen, exerting an electron-donating effect that influences electrophilic aromatic substitution regioselectivity. In contrast, the 6-methyl isomer places the methyl group at a position more distant from the pyrazole ring junction, resulting in a different XLogP3-AA value of 2.1 and polar surface area of 17.3 Ų . These differences in spatial arrangement directly impact which synthetic routes are viable: the 4-methyl isomer is typically accessed via cyclization of 4-methylpyrazole with 2,3-dibromopyridine , whereas the 6-methyl isomer may be synthesized via bromination of ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate using NBS followed by decarboxylation (60–65% yield) .

medicinal chemistry building blocks heterocyclic synthesis

Halogen Reactivity Differentiation: 5-Bromo vs. 5-Chloro Analogs in Cross-Coupling Efficiency

The 5-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with significantly higher reactivity than the corresponding 5-chloro analog . While direct comparative data for the 4-methyl series is not published, class-level evidence from related pyrazolo[1,5-a]pyridine bromides demonstrates that bromine enhances reactivity for C–C bond formation at the 5-position . In a relevant study on 5-bromo-3-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyridine, Suzuki-Miyaura coupling with arylboronic acids proceeded in 47% and 53% yields for two derivatives, confirming that 5-bromo-substituted pyrazolo[1,5-a]pyridines are competent substrates for palladium-catalyzed cross-coupling [1]. In contrast, 5-chloro-substituted pyrazolo[1,5-a]pyridine derivatives typically exhibit lower reactivity in cross-coupling and are more frequently studied for kinase inhibition (e.g., 5-chloro-N-(2-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide with EphB3 IC50 = 2.00E+3 nM [2]) rather than as synthetic handles.

Suzuki-Miyaura coupling cross-coupling C–C bond formation

Bromine Positional Differentiation: 5-Bromo vs. 3-Bromo Regioisomers in Pyrazolo[1,5-a]pyridine Scaffolds

The 5-bromo-4-methyl compound (CAS 1345121-43-8) differs fundamentally from the 3-bromo-4-methyl regioisomer (CAS 1824298-53-4). The 3-position on the pyrazole ring is a distinct vector for substitution, and palladium-catalyzed C–H activation studies have shown that direct arylation of pyrazolo[1,5-a]pyridines occurs selectively at C-3 and C-7 positions [1]. This regioselectivity demonstrates that the 5-position (on the pyridine ring) and 3-position (on the pyrazole ring) are electronically and sterically non-equivalent. Consequently, a lead compound bearing a 5-substituent cannot be generated from a 3-bromo intermediate via the same coupling strategy. The two regioisomers are distinct commercial products with separate CAS numbers and catalog entries , and their divergent vectors of substitution produce different three-dimensional pharmacophore geometries in downstream analogs.

regioisomers SAR lead optimization

Class-Level Evidence: Pyrazolo[1,5-a]pyridine Scaffolds as Validated Kinase Inhibitor Cores Across Multiple Targets

The pyrazolo[1,5-a]pyridine scaffold, including brominated derivatives, has been extensively validated across multiple kinase targets with quantitative potency data. Key examples include: (1) PI3Kγ/δ dual inhibition with IC50 values of 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ) for compound 20e (IHMT-PI3K-315) [1]; (2) p110α-selective PI3K inhibition with compound 5x achieving IC50 0.9 nM ; (3) Mcl-1/Bcl-xL dual inhibition with IC50 values of 0.088 μM and 0.0037 μM respectively [2]; (4) p38 kinase inhibition with a series demonstrating improved in vitro metabolism and in vivo PK ; and (5) antimalarial activity against P. falciparum with IC50 values of 0.3709 μM (PfNF54) and 0.6447 μM (PfK1) for a 5-bromo-substituted derivative [3]. Patent literature further discloses pyrazolo[1,5-a]pyridines as TrkA inhibitors [4], AXL/c-MET kinase inhibitors [5], MARK inhibitors [6], and RET kinase inhibitors [7].

kinase inhibitors drug discovery PI3K p38 Trk

Commercial Availability and Purity Benchmarking Against Closest Analogs

5-Bromo-4-methylpyrazolo[1,5-a]pyridine (CAS 1345121-43-8) is commercially available from multiple global suppliers with documented purities ranging from 95% to 98%. Vendors include Aladdin (≥97%, catalog B628399, pricing from ¥1443.9/100mg) [1], Bidepharm (97%, catalog BD280206) , Leyan (98%, catalog 1533860) , MolCore (NLT 98%, catalog MC677629) , and PharmaBlock via Namiki-S (catalog PBYS1446, 2-week lead time) [2]. The 3-bromo-4-methyl regioisomer (CAS 1824298-53-4) is available at 95%+ purity , while 5-bromo-6-methyl is offered as a distinct product . Multi-vendor availability with batch-specific analytical documentation (NMR, HPLC, GC) ensures procurement flexibility and supply chain redundancy.

procurement supply chain research reagents

5-Bromo-4-methylpyrazolo[1,5-a]pyridine (CAS 1345121-43-8): Recommended Procurement and Research Use Cases Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

The 5-bromo substituent provides a competent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, as demonstrated by class-level evidence showing 47–53% yields for related 5-bromo pyrazolo[1,5-a]pyridines [1]. This enables late-stage diversification at the C5 position for constructing focused kinase inhibitor libraries targeting PI3K, p38, Trk, or other kinases validated for the pyrazolo[1,5-a]pyridine scaffold [2]. The 4-methyl group contributes steric and electronic modulation that differentiates this building block from unsubstituted analogs.

Chemical Biology: Preparation of Affinity Probes and PROTAC Precursors

The bromine atom at C5 serves as a site for installing linker moieties via cross-coupling or nucleophilic aromatic substitution, enabling the synthesis of biotinylated probes, fluorescent tracers, or PROTAC (proteolysis-targeting chimera) precursors derived from kinase-targeting warheads. The rigid pyrazolo[1,5-a]pyridine core provides a defined exit vector for linker attachment that differs from regioisomeric alternatives (e.g., 3-bromo or 6-bromo analogs) [3].

Process Chemistry: Multi-Gram Scale-Up Using Validated Synthetic Routes

The established synthetic route—cyclization of 4-methylpyrazole with 2,3-dibromopyridine in the presence of potassium carbonate in DMF at elevated temperature —is amenable to scale-up using continuous flow reactors and industrial-grade reagents. Multi-vendor commercial availability at purities up to 98% ensures that milligram to gram quantities can be sourced for early discovery, with the option to transition to in-house synthesis for larger-scale needs.

Structure-Activity Relationship (SAR) Studies: Exploring 4-Methyl Substitution Effects

The 4-methyl substituent distinguishes this compound from the parent 5-bromopyrazolo[1,5-a]pyridine (CAS 1060812-84-1) . In SAR campaigns, the 4-methyl group can be systematically compared to hydrogen, ethyl, or other alkyl substituents to assess effects on target binding affinity, metabolic stability, and physicochemical properties such as lipophilicity (predicted XLogP3-AA for 6-methyl analog = 2.1) . This enables rational optimization of lead compounds within the pyrazolo[1,5-a]pyridine series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-methylpyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.